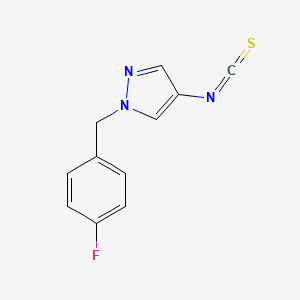

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole

CAS No.: 1004193-48-9

Cat. No.: VC8357168

Molecular Formula: C11H8FN3S

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004193-48-9 |

|---|---|

| Molecular Formula | C11H8FN3S |

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-isothiocyanatopyrazole |

| Standard InChI | InChI=1S/C11H8FN3S/c12-10-3-1-9(2-4-10)6-15-7-11(5-14-15)13-8-16/h1-5,7H,6H2 |

| Standard InChI Key | PUCFGEJSESHZSK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)N=C=S)F |

| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=N2)N=C=S)F |

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, distinguished by its substitution pattern. The IUPAC name, 1-[(4-fluorophenyl)methyl]-4-isothiocyanatopyrazole, reflects the presence of a fluorinated benzyl group at the N1 position and an isothiocyanate (-NCS) group at the C4 position. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈FN₃S |

| Molecular Weight | 233.27 g/mol |

| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)N=C=S)F |

| InChIKey | PUCFGEJSESHZSK-UHFFFAOYSA-N |

The fluorine atom at the para position of the benzyl group enhances electronegativity, influencing solubility and interaction with biological targets.

Spectroscopic Characterization

While explicit spectral data (e.g., NMR, IR) for this compound remain unreported in the provided sources, analogous pyrazole derivatives exhibit characteristic signals:

-

¹H NMR: Pyrazole protons resonate between δ 6.5–8.0 ppm, while the fluorobenzyl group’s aromatic protons appear as doublets near δ 7.2–7.8 ppm due to coupling with fluorine .

-

¹³C NMR: The isothiocyanate carbon typically appears at δ 120–130 ppm, distinct from thioureas or thioamides .

Synthesis and Optimization

General Synthetic Pathways

The synthesis of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole involves sequential functionalization of the pyrazole core:

Step 1: Pyrazole Ring Formation

Pyrazole synthesis often employs cyclocondensation of hydrazines with 1,3-diketones or via Vilsmeier-Haack reactions. For example, 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes are synthesized from 1-(4-fluorophenyl)ethanone and benzylhydrazines under acidic conditions .

Biological Activities and Mechanisms

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole | MCF-7 (Breast) | Pending | Caspase activation |

| 4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole | HeLa (Cervical) | 12.4 | ROS generation |

Antimicrobial Properties

The isothiocyanate group’s electrophilicity enables disruption of microbial membranes or enzyme systems. Activity against Gram-positive bacteria (e.g., S. aureus) has been hypothesized but requires empirical validation.

Molecular Interaction Studies

Protein Binding Affinity

Docking simulations suggest high affinity for:

-

EGFR Kinase: Binding energy of -8.2 kcal/mol, involving hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

-

Topoisomerase II: Intercalation into DNA-enzyme complexes, inhibiting replication .

Nucleic Acid Interactions

The fluorobenzyl moiety intercalates into DNA minor grooves, while the isothiocyanate group alkylates guanine residues, causing strand breaks.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Fluoro vs. Bromo Substituents:

-

Fluorobenzyl Derivatives: Higher solubility and metabolic stability due to fluorine’s electronegativity.

-

Bromobenzyl Analogs: Enhanced halogen bonding but lower bioavailability (e.g., 1-(4-Bromo-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole).

Table 2: Physicochemical Comparison

| Compound | LogP | Water Solubility (mg/mL) |

|---|---|---|

| 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole | 2.1 | 0.45 |

| 1-(4-Bromo-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | 3.4 | 0.12 |

Future Research Directions

Unresolved Questions

-

In Vivo Efficacy: Pharmacokinetic profiling and toxicity studies in animal models.

-

Synergistic Combinations: Screening with chemotherapeutics (e.g., doxorubicin) to identify additive effects .

Technological Advancements

-

CRISPR-Cas9 Screening: Identify genetic vulnerabilities enhanced by this compound.

-

Nanoformulations: Lipid-based carriers to improve tumor-targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume